2-Ethynyl-1,3-dimethylbenzene
Overview
Description
Scientific Research Applications
2-Ethynyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Safety and Hazards
Mechanism of Action
Target of Action
Benzene and its derivatives primarily interact with various enzymes and proteins in the body. The specific targets can vary widely depending on the specific functional groups attached to the benzene ring .
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives can affect various biochemical pathways. For example, they can interfere with the function of enzymes, disrupt cell membranes, and even cause DNA damage .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzene derivatives can vary widely depending on their specific chemical structures. Some benzene derivatives are rapidly absorbed and distributed throughout the body, while others are metabolized and excreted more slowly .
Result of Action
The molecular and cellular effects of benzene derivatives can include enzyme inhibition, membrane disruption, and DNA damage. These effects can lead to various health effects, ranging from acute toxicity to long-term health problems like cancer .
Action Environment
The action, efficacy, and stability of benzene derivatives can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-dimethylbenzene typically involves the alkylation of m-xylene followed by a Sonogashira coupling reaction. The process can be summarized as follows:
Alkylation of m-xylene: m-Xylene is first alkylated using ethyl bromide in the presence of a strong base such as potassium tert-butoxide.
Sonogashira Coupling Reaction: The alkylated product is then subjected to a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and copper iodide as a co-catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nitration: 2-nitro-1,3-dimethylbenzene.
Halogenation: 2-bromo-1,3-dimethylbenzene or 2-chloro-1,3-dimethylbenzene.
Oxidation: 2-ethynyl-1,3-dimethylbenzoic acid.
Reduction: 2-ethyl-1,3-dimethylbenzene.
Comparison with Similar Compounds
2-Ethyl-1,3-dimethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1,3-Dimethylbenzene (m-xylene): Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Propynyl-1,3-dimethylbenzene: Contains a propynyl group, offering different reactivity and applications.
Uniqueness: 2-Ethynyl-1,3-dimethylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science, offering reactivity that is not observed in its analogs.
Properties
IUPAC Name |
2-ethynyl-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-8(2)6-5-7-9(10)3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPJMJYRZXGONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514890 | |
Record name | 2-Ethynyl-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-74-1 | |
Record name | 2-Ethynyl-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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